

Yoshi-864: A Technical Overview of its Mechanism of Action

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Yoshi-864

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Introduction

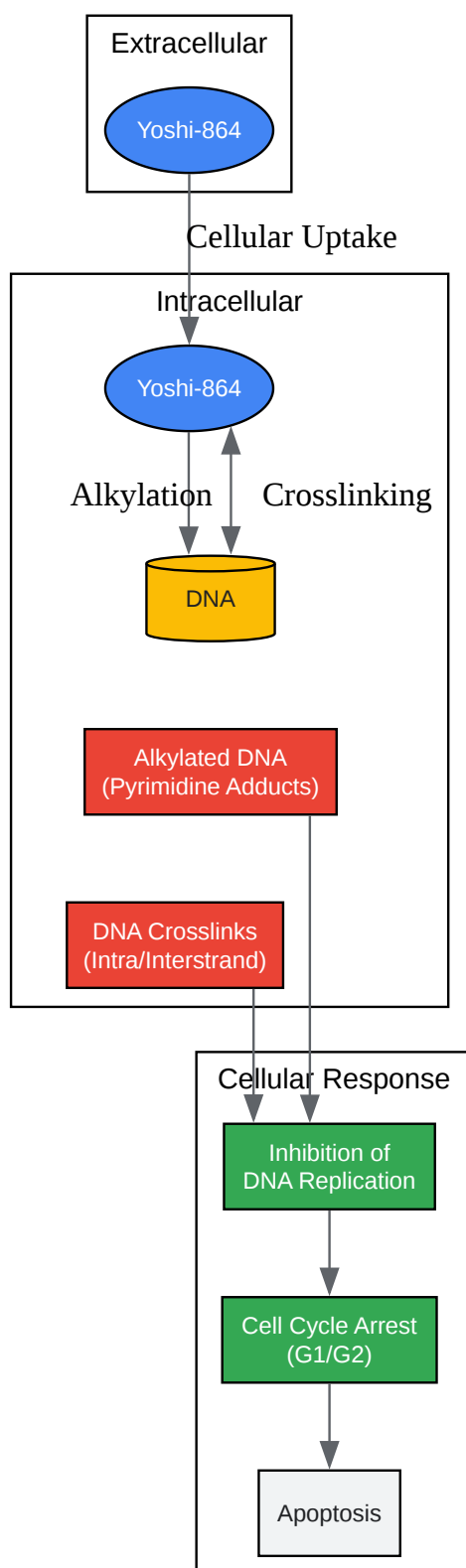
Yoshi-864 (also known as improsan, NSC 102627) is an alkylating agent that was investigated for its potential as an anticancer therapeutic.[1][2][3] Primarily studied in the 1970s and 1980s, research into **Yoshi-864** focused on its activity in various solid tumors and leukemias.[4][5][6] This document provides a technical guide to the core mechanism of action of **Yoshi-864**, based on the available preclinical and clinical data. It is important to note that the majority of the available literature on **Yoshi-864** is from this earlier period of cancer research, and as such, the level of molecular detail may not be as extensive as for more modern therapeutics.

Core Mechanism of Action: DNA Alkylation and Crosslinking

The primary mechanism of action of **Yoshi-864** is through its activity as a DNA alkylating agent.[2][3][7][8] As a dimethanesulfonate compound, it is structurally similar to other alkylating agents like busulfan.[2] The proposed mechanism involves the covalent attachment of alkyl groups to nucleophilic sites on DNA bases. In vitro studies have demonstrated that **Yoshi-864** can alkylate pyrimidines.[2]

This alkylation can lead to several downstream cytotoxic effects:

- DNA Crosslinking: **Yoshi-864** has the potential to form both intra- and inter-strand DNA crosslinks, which are highly cytotoxic lesions that can physically block DNA replication and transcription.[3]
- Inhibition of DNA Replication: By modifying the DNA template, **Yoshi-864** inhibits the process of DNA replication, which is essential for rapidly dividing cancer cells.[3]
- Induction of Cell Cycle Arrest: DNA damage induced by alkylating agents typically triggers cell cycle checkpoints, leading to arrest in the G1 and G2 phases.[2] One study reported that lethal doses of **Yoshi-864** caused a complete arrest of cycling cells.[2] However, another study using an IC50 concentration did not observe an effect on cell cycle progression, suggesting the effects may be dose-dependent.[2]



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Figure 1: Proposed mechanism of action for **Yoshi-864**.

Preclinical and Clinical Data

In Vitro Cytotoxicity

Limited data is available on the in vitro cytotoxicity of **Yoshi-864**. One study reported IC50 values in Walker sensitive and resistant cell lines, suggesting a lack of significant cross-resistance with some other alkylating agents.[\[2\]](#)

Cell Line	IC50 (μmol/L)	Relative Resistance (Fold Change)
Walker Sensitive	Data not specified	
Walker Resistant	Data not specified	1.9

Table 1: In vitro activity of Yoshi-864 in Walker cell lines.

[\[2\]](#)

Clinical Trial Data

Yoshi-864 underwent Phase I and Phase II clinical trials for a variety of solid tumors.

Phase I Study: A Phase I study established a recommended dose for Phase II trials and identified key toxicities.[\[5\]](#)

- Dose Escalation: 0.25 mg/kg to 2.7 mg/kg.[\[5\]](#)
- Toxicity: Thrombocytopenia and leukopenia were observed at doses of 1.5 mg/kg and above. Nausea, vomiting, and somnolence were reported at the highest dose of 2.7 mg/kg.[\[5\]](#)
- Recommended Phase II Dose: 2 mg/kg.[\[5\]](#)

Phase II Studies: Phase II trials evaluated the efficacy of **Yoshi-864** in various cancers. The overall response rate was modest.[\[4\]](#)

Cancer Type	Number of Patients	Response Rate (%)
Various Solid Tumors	208	11

Table 2: Overall response rate in a Phase II study of Yoshi-864 in solid tumors.[\[4\]](#)

Significant responses were noted in chronic myelocytic leukemia, lymphomas, and carcinomas of the ovary and bladder, suggesting further investigation in these areas.[\[4\]](#)

Experimental Protocols

Detailed experimental protocols from the original studies on **Yoshi-864** are not extensively described in the available literature. The following provides a general outline of the types of experiments that would have been conducted.

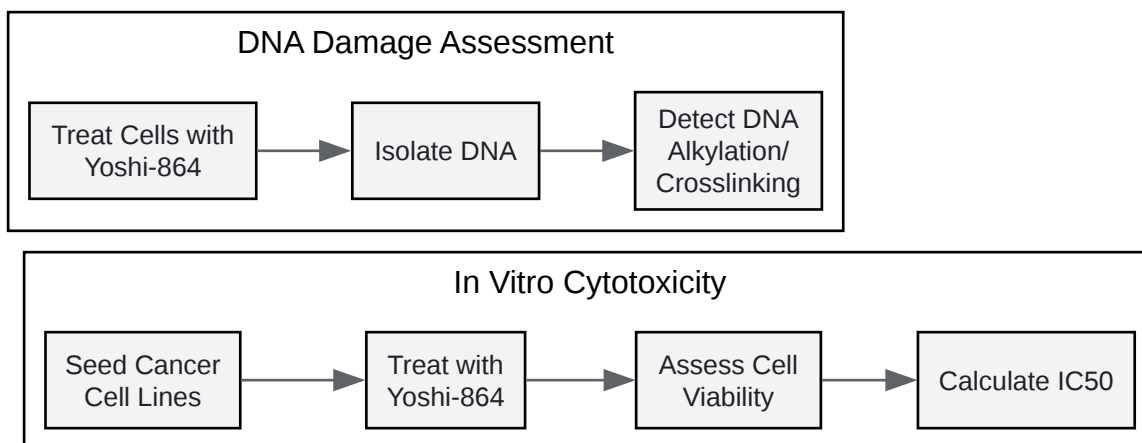
In Vitro Cytotoxicity Assays

- Objective: To determine the concentration of **Yoshi-864** that inhibits the growth of cancer cell lines by 50% (IC50).
- General Methodology:
 - Cancer cell lines are seeded in multi-well plates.
 - Cells are exposed to a range of concentrations of **Yoshi-864** for a specified period (e.g., 48-72 hours).
 - Cell viability is assessed using a colorimetric assay (e.g., MTT, SRB) or by cell counting.
 - IC50 values are calculated from the dose-response curves.

DNA Alkylation/Crosslinking Assays

- Objective: To demonstrate the ability of **Yoshi-864** to bind to and crosslink DNA.
- General Methodology (based on techniques of the era):

- In Vitro Alkylation: Purified DNA is incubated with **Yoshi-864**. The extent of alkylation can be determined by various methods, including spectroscopic analysis or by using radiolabeled **Yoshi-864**.
- Cell-Based Crosslinking (Alkaline Elution):
 - Cells are treated with **Yoshi-864**.
 - Cells are lysed on a filter, and DNA is eluted with an alkaline solution.
 - Crosslinked DNA elutes more slowly than non-crosslinked DNA. The rate of elution is used to quantify the extent of crosslinking.



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Figure 2: Generalized experimental workflow for assessing **Yoshi-864** activity.

Conclusion

Yoshi-864 is a DNA alkylating agent that demonstrated modest antitumor activity in early-phase clinical trials. Its mechanism of action is predicated on the induction of DNA damage, leading to the inhibition of DNA replication and cell cycle arrest. While it showed some promise in specific cancer types, its development did not progress to widespread clinical use. The information available reflects the scientific understanding and experimental techniques of the time it was most actively investigated. Further elucidation of its effects on specific signaling pathways would require re-evaluation using modern molecular biology techniques.

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